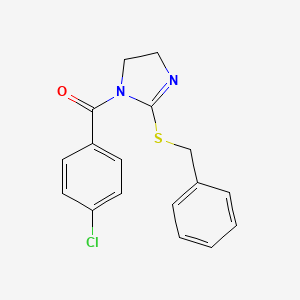

(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-chlorophenyl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

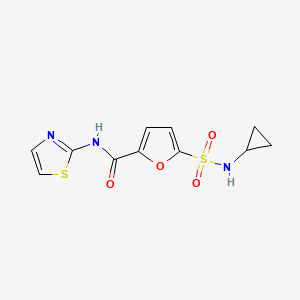

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of this compound could involve a multistep reaction sequence starting from commercially available starting materials. The synthesis could involve the condensation of a benzaldehyde derivative with a mercapto-acetamide derivative in the presence of a catalyst to form a key intermediate. The intermediate could then be converted to the final product by reacting with an isocyanate derivative of benzyl alcohol.Molecular Structure Analysis

The molecular structure of this compound is unique and offers potential applications in various fields, including medicinal chemistry and material science. The Automated Topology Builder (ATB) and Repository could facilitate the development of molecular force fields for Molecular Dynamics or Monte Carlo simulations of biomolecular systems .Applications De Recherche Scientifique

Synthesis Techniques and Intermediate Applications

The scientific research applications of (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-chlorophenyl)methanone encompass various synthesis techniques and its role as a strategic intermediate in chemical reactions. An efficient approach for the regioselective synthesis of related compounds using microwave-assisted techniques under catalyst- and solvent-free conditions demonstrates its potential as a strategic intermediate for the preparation of complex molecules. Theoretical studies support the synthesis processes, highlighting the compound's utility in facilitating chemical transformations (Moreno-Fuquen et al., 2019).

Reactivity Towards Nucleophiles

Research on similar compounds, such as (4-chlorophenyl)-(1-oxo-1λ4-benzo[b]thien-2-yl)methanone, shows their reactivity towards sulfur- and oxygen-containing nucleophiles under both basic and acidic conditions. This reactivity is crucial for the functionalization of acyl derivatives and the synthesis of heterocyclic compounds, providing insights into the chemical behavior and potential applications of this compound in creating pharmacologically active molecules (Pouzet et al., 1998).

Polymeric Material Synthesis

In the field of materials science, derivatives of benzylsulfanyl compounds are utilized in synthesizing sulfonated polyimide membranes for direct methanol fuel cell applications. These materials exhibit high thermal stability, proton conductivity, and low methanol permeability, demonstrating the broader applicability of such compounds in creating high-performance materials for energy technologies (Zhai et al., 2007).

Environmental Studies

Studies involving related compounds, such as benzotriazoles and benzophenones, have investigated their occurrence in the environment and their potential estrogenic activity. This research is vital for understanding the environmental impact and health implications of various chemical compounds, including potential derivatives of this compound, thereby informing safety regulations and environmental protection measures (Zhang et al., 2011).

Propriétés

IUPAC Name |

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-(4-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2OS/c18-15-8-6-14(7-9-15)16(21)20-11-10-19-17(20)22-12-13-4-2-1-3-5-13/h1-9H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYXQSWIMPXCSSX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-methylprop-2-enehydrazide](/img/structure/B2745033.png)

![{[1-(2-methylphenyl)-1H-imidazol-2-yl]thio}acetic acid](/img/no-structure.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(thiophen-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2745037.png)

![2-(3,4-dimethylphenyl)-3-oxo-N-(2-phenylethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B2745038.png)

![5-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2745039.png)

![9,10-Dimethyl-8-oxa-10,12-diazatricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-11-one](/img/structure/B2745042.png)

![1-[3-(3-Fluoro-5-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2745043.png)

![9-(2,4-dimethoxyphenyl)-3-[(2-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2745044.png)